molecular formula C9H15N3O2 B2771245 1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid CAS No. 1310275-78-5

1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid

Cat. No. B2771245
CAS RN: 1310275-78-5
M. Wt: 197.238
InChI Key: RBWSBVWULHLROL-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been reported . The synthesis of these compounds involves a multicomponent reaction which gives a wide access to triazole derivatives production .


Molecular Structure Analysis

Triazoles exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending on the position of the nitrogen atoms in the rings . The molecular formula of triazole is C2H3N3 . The molecular weight of 1,2,4-Triazole-3-carboxylic Acid is 113.07 .


Chemical Reactions Analysis

Triazoles can be used as a linker and exhibit bio-isosteric effects on the holding of peptides, aromatic ring, double bonds, and imidazole ring . The decarboxylation/click cascade reaction with propiolic acid has been reported using the sodium ascorbate/copper iodide reductive catalytic system with the addition of bases such as CsCO3 and DBU .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary. For instance, the absorption maxima in DMSO, 1,4-dioxane, and MeOH were in the 325–342 nm range . The optical properties of acids changed in the absorption spectra in MeOH, where a blue-shift of 8–15 nm (829–1741 cm−1) and a higher molar extinction coefficient (ε) were observed in MeOH .

Scientific Research Applications

Safety and Hazards

The safety and hazards of triazole derivatives can vary. For instance, 1,2,4-Triazole-3-carboxylic acid has been classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The design and synthesis of novel triazole derivatives are a perspective direction of medicinal chemistry . The therapeutic importance of triazole derivatives has led to the decision to synthesize and study their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

1-(3,3-dimethylbutyl)triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)4-5-12-6-7(8(13)14)10-11-12/h6H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWSBVWULHLROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN1C=C(N=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid

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